![molecular formula C16H15N3O4 B11187600 methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11187600.png)
methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with various substituents, including a methoxyphenyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the condensation of a hydrazine derivative with a pyridine carboxylic acid derivative can form the pyrazolo[4,3-c]pyridine core.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the core structure. This can be achieved using reagents such as methoxyphenylboronic acid in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic ring or the pyrazolo[4,3-c]pyridine core can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenylboronic acid in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives, including methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[4,3-c]pyridine have been tested against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that pyrazolo[4,3-c]pyridine derivatives can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . The mechanism of action often involves modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at different positions on the pyrazole ring or the phenyl substituent can significantly influence biological activity. For example, substituents at the 7-position have been shown to impact both the potency and selectivity of anticancer activity .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazolo[4,3-c]pyridine derivatives for their anticancer activity against MCF-7 cells. The results indicated that compounds with a methoxy group at the para position exhibited enhanced cytotoxicity compared to those without this substitution. This finding underscores the importance of specific functional groups in modulating biological activity .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, this compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. The compound significantly reduced nitric oxide levels, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory enzymes or modulate neurotransmitter receptors, thereby exerting anti-inflammatory or neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine
Uniqueness
Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a methyl ester
Biological Activity
Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, synthesizing existing research findings and data.
Overview of Pyrazolo[4,3-c]pyridines
Pyrazolo[4,3-c]pyridines are recognized for their broad spectrum of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anxiolytic activities
- Inhibition of various enzymes (e.g., carbonic anhydrases)
These derivatives have been explored for their potential therapeutic applications in treating various diseases due to their ability to interact with multiple biological targets.
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties. For instance, a study highlighted that certain derivatives showed potent inhibition of tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation and differentiation. The compound this compound may similarly inhibit TRK activity, contributing to its potential as an anticancer agent .
Enzyme Inhibition
The compound has demonstrated inhibitory activity against carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Inhibitors of CAs can be beneficial in treating conditions such as glaucoma and certain types of cancer. The structure–activity relationship (SAR) studies indicate that modifications in the pyrazolo[4,3-c]pyridine scaffold can enhance or reduce inhibitory potency against specific CA isoforms .
Structure–Activity Relationships
The biological activity of this compound is influenced by its structural features. Key findings from SAR studies include:
Structural Feature | Impact on Activity |
---|---|
Presence of methoxy group | Enhances lipophilicity and potentially increases membrane permeability |
Substitution at position 5 | Modulates interaction with target enzymes and receptors |
Carbonyl functionality | Critical for binding affinity to target sites |
These insights suggest that careful modification of the compound's structure could optimize its therapeutic efficacy.
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases : A study demonstrated that derivatives similar to this compound exhibited varying degrees of inhibition against human CA isoforms. The most potent compounds showed IC50 values significantly lower than standard inhibitors .
- Anticancer Potential : Another research effort focused on the anticancer properties of pyrazolo[4,3-c]pyridines revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range .
Properties
Molecular Formula |
C16H15N3O4 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-5-methyl-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C16H15N3O4/c1-18-8-12-14(13(9-18)16(21)23-3)17-19(15(12)20)10-4-6-11(22-2)7-5-10/h4-9H,1-3H3 |
InChI Key |
JROAJZPUHASTJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=C1)C(=O)OC |
Origin of Product |
United States |
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